3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound with significant potential in various fields of science. It combines a diverse array of functional groups, offering unique chemical and physical properties. This compound's structural complexity allows for interesting interactions in chemical reactions and biological systems.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with purine derivatives, which are then modified through a series of chemical reactions.
Step-by-Step Synthesis:
Initial alkylation of purine core to introduce methyl groups.
Introduction of the methoxyethyl group via etherification.
Phenethyl group attachment through a Friedel-Crafts alkylation.
Final cyclization to form the imidazo[2,1-f]purine structure.
Industrial Production Methods:
Scale-up synthesis involves optimizing reaction conditions like temperature, pressure, and catalyst concentration.
Use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions at the phenethyl group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction typically targets the imidazole ring, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, allowing for diverse functionalization.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Employs reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Involves nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed:
Oxidized phenethyl derivatives.
Reduced imidazole ring structures.
Substituted methoxyethyl derivatives.
Chemistry:
Used as a starting material for synthesizing other heterocyclic compounds.
Employed in studies of reaction mechanisms and catalysis.
Biology:
Investigated for its potential as an antimicrobial agent due to its unique structure.
Studied for interactions with DNA and proteins, revealing potential as a molecular probe.
Medicine:
Explored for anticancer properties, targeting specific pathways in cancer cells.
Evaluated for anti-inflammatory effects in various models.
Industry:
Used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione varies with its application:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: Impacts signal transduction pathways, such as those involving kinases and phosphatases.
Comparison with Similar Compounds
1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
3-(2-hydroxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness:
The presence of the methoxyethyl group differentiates it from similar compounds, affecting its solubility and reactivity.
Unique imidazo[2,1-f]purine scaffold provides distinct biological activities compared to other purine derivatives.
This compound’s versatility and potential make it a fascinating subject for ongoing research in multiple disciplines. Fascinated yet?
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(28)25(19(17)27)12-13-29-4)22-20(26)24(14)11-10-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFGRGCHKOLVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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